

# Spectroscopic Data of 1-(3-Bromopropyl)indole: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Bromopropyl)indole

Cat. No.: B049928

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This guide provides a comprehensive overview of the expected spectroscopic data for **1-(3-Bromopropyl)indole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. The guide also outlines detailed experimental protocols for acquiring such data.

Disclaimer: The spectroscopic data presented in the following tables are predicted values based on the chemical structure of **1-(3-Bromopropyl)indole** and typical values for similar compounds. Actual experimental data may vary.

## Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **1-(3-Bromopropyl)indole**.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **1-(3-Bromopropyl)indole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.6	d	1H	H-4
~7.1-7.3	m	3H	H-5, H-6, H-7
~6.5	d	1H	H-3
~4.3	t	2H	N-CH <sub>2</sub>
~3.4	t	2H	CH <sub>2</sub> -Br
~2.3	m	2H	-CH <sub>2</sub> -

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  = 0.00 ppm)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **1-(3-Bromopropyl)indole**

Chemical Shift ( $\delta$ ) ppm	Assignment
~136	C-7a
~128	C-2
~128	C-3a
~122	C-5
~121	C-6
~120	C-4
~109	C-7
~101	C-3
~45	N-CH <sub>2</sub>
~32	-CH <sub>2</sub> -
~30	CH <sub>2</sub> -Br

Solvent: CDCl<sub>3</sub>

Table 3: Predicted IR Absorption Bands for **1-(3-Bromopropyl)indole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1610, 1490, 1450	Medium-Strong	C=C stretch (aromatic ring)
~1330	Medium	C-N stretch
~740	Strong	C-H out-of-plane bend (ortho-disubstituted)
~650-550	Medium-Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data for **1-(3-Bromopropyl)indole**

m/z	Interpretation
237/239	[M] <sup>+</sup> and [M+2] <sup>+</sup> molecular ions (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes)
158	[M - Br] <sup>+</sup>
130	[M - CH <sub>2</sub> CH <sub>2</sub> Br] <sup>+</sup> (Indole moiety)
117	[Indole + H] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

- 1-(3-Bromopropyl)indole** sample (5-25 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).[\[2\]](#)[\[4\]](#)
- NMR tube (5 mm diameter).[\[2\]](#)
- Pasteur pipette and glass wool.[\[1\]](#)
- Vortex mixer or sonicator.[\[2\]](#)
- NMR spectrometer (e.g., 400 or 500 MHz).[\[2\]](#)

Procedure:

- Sample Preparation:
  - Accurately weigh the required amount of the **1-(3-Bromopropyl)indole** sample.[\[2\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.  
[\[1\]](#)[\[2\]](#)
  - Ensure complete dissolution by gentle vortexing or sonication.[\[2\]](#)
- Sample Filtration and Transfer:
  - To remove any solid impurities that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[\[1\]](#)
  - The final sample height in the tube should be around 4-5 cm.[\[2\]](#)
- Data Acquisition:
  - Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[\[2\]](#)
  - The instrument will then be set to lock onto the deuterium signal of the solvent.[\[2\]](#)
  - Shimming is performed to optimize the homogeneity of the magnetic field.[\[2\]](#)
  - The probe is tuned to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).[\[2\]](#)

- Set the appropriate acquisition parameters (e.g., number of scans, spectral width) and acquire the data.[\[2\]](#)

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- **1-(3-Bromopropyl)indole** sample.
- Volatile solvent (e.g., methylene chloride or acetone).[\[5\]](#)
- Salt plates (e.g., NaCl or KBr).[\[5\]](#)[\[6\]](#)
- FT-IR spectrometer.[\[5\]](#)

Procedure (Thin Solid Film Method):

- Sample Preparation:
  - Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[\[5\]](#)
- Film Deposition:
  - Place a drop of the resulting solution onto the surface of a clean, dry salt plate.[\[5\]](#)
  - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[5\]](#)
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.[\[5\]](#)
  - Acquire the infrared spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
  - If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute

solution.[5]

- Cleaning:
  - After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to protect them from moisture.[6]

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

- **1-(3-Bromopropyl)indole** sample.
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).[7][8]

Procedure (Electron Ionization - EI-MS):

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, where it is vaporized in a vacuum.[9]
- Ionization:
  - The gaseous sample molecules are bombarded with a high-energy electron beam.[7][8][9]
  - This bombardment causes an electron to be ejected from the molecule, forming a positively charged molecular ion (radical cation).[8]
- Fragmentation:
  - The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[9]
- Mass Analysis:

- The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field into a mass analyzer.[8]
- The mass analyzer, often using a magnetic field, separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[7][8][9]
- Detection:
  - A detector records the abundance of each ion at a specific  $m/z$  value.[7][8]
  - The resulting data is plotted as a mass spectrum, showing the relative abundance of ions versus their  $m/z$  ratio.[7]

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(3-Bromopropyl)indole**.

Caption: Workflow for Spectroscopic Analysis of **1-(3-Bromopropyl)indole**.

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